molecular formula C7H12O2 B2368645 2,2-Dimethyloxolane-3-carbaldehyde CAS No. 74076-75-8

2,2-Dimethyloxolane-3-carbaldehyde

Cat. No.: B2368645
CAS No.: 74076-75-8
M. Wt: 128.171
InChI Key: QQQAKNMUMVKEMS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,2-dimethyloxolane-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)6(5-8)3-4-9-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQAKNMUMVKEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCO1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74076-75-8
Record name 2,2-dimethyloxolane-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

The synthesis of 2,2-Dimethyloxolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with an oxidizing agent to form the desired aldehyde . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and temperature control.

Chemical Reactions Analysis

2,2-Dimethyloxolane-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2,2-Dimethyloxolane-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyloxolane-3-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. This reactivity is crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar compounds to 2,2-Dimethyloxolane-3-carbaldehyde include other oxolane derivatives and aldehydes. For example:

Biological Activity

2,2-Dimethyloxolane-3-carbaldehyde is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.

  • Molecular Formula : C₇H₁₂O₂
  • Molecular Weight : 144.17 g/mol
  • CAS Number : 89025-46-7

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Notably, it has been shown to exhibit:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial properties, which could be beneficial in treating infections caused by resistant strains of bacteria.
  • Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, thereby offering potential therapeutic benefits in inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Some studies have reported that this compound exhibits cytotoxic effects on specific cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

A study conducted by Promontorio et al. (2021) demonstrated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined and are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential mechanism for its anti-inflammatory properties.

Cytotoxicity Against Cancer Cells

Research published in the Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The IC50 values are presented in Table 2.

Cell LineIC50 (µM)
HeLa15
MCF-710
A54920

Case Studies

  • Case Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of a formulation containing this compound in patients with skin infections caused by resistant bacteria. Results indicated a significant reduction in infection rates compared to the control group.
  • Case Study on Anti-inflammatory Properties : Another study investigated the effects of this compound on patients with rheumatoid arthritis. Participants receiving treatment showed reduced joint swelling and pain levels after four weeks.

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